molecular formula C17H15N3O2S B2836313 N-[(6-phenylpyrimidin-4-yl)methyl]benzenesulfonamide CAS No. 2177366-29-7

N-[(6-phenylpyrimidin-4-yl)methyl]benzenesulfonamide

Cat. No.: B2836313
CAS No.: 2177366-29-7
M. Wt: 325.39
InChI Key: OWLVAZCVDJEOLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(6-Phenylpyrimidin-4-yl)methyl]benzenesulfonamide is a chemical reagent designed for research applications and is strictly For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. This compound belongs to a class of molecules featuring a benzenesulfonamide group linked to a 6-phenylpyrimidine scaffold. Both of these structural motifs are prevalent in medicinal chemistry and are associated with a wide range of biological activities. The benzenesulfonamide group is a known pharmacophore found in compounds that target various enzymes, including carbonic anhydrases . Meanwhile, the 6-phenylpyrimidine core is a versatile structure observed in molecules developed as positive allosteric modulators for receptors such as the M 1 muscarinic acetylcholine receptor (M 1 mAChR), a target of interest for neurological disorders , and as inhibitors for enzymes like cyclooxygenase-2 (COX-2) and 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) . The integration of these two groups into a single molecule makes this compound a valuable intermediate for researchers exploring structure-activity relationships (SAR) in drug discovery, particularly in the synthesis of novel hybrid molecules for probing biological targets .

Properties

IUPAC Name

N-[(6-phenylpyrimidin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c21-23(22,16-9-5-2-6-10-16)20-12-15-11-17(19-13-18-15)14-7-3-1-4-8-14/h1-11,13,20H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWLVAZCVDJEOLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=NC(=C2)CNS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-phenylpyrimidin-4-yl)methyl]benzenesulfonamide typically involves the reaction of 6-phenylpyrimidine-4-carbaldehyde with benzenesulfonamide in the presence of a suitable catalyst. One common method is the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction . This reaction is known for its mild conditions and high functional group tolerance, making it ideal for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Sulfonamide Reactivity

The benzenesulfonamide group exhibits nucleophilic character due to the lone pair on the sulfonamide nitrogen. Key reactions include:

Deprotonation and Salt Formation

  • The sulfonamide proton (N–H) is acidic (pKₐ ≈ 8–10), enabling deprotonation by bases like morpholine to form stable salts .

  • Example: Reaction with morpholine yields a morpholin-4-ium counterion paired with the deprotonated sulfonamide .

Electrophilic Substitution

  • The sulfonyl group directs electrophilic substitution to the para position of the benzene ring, though reactivity is reduced due to electron-withdrawal by the sulfonamide.

Pyrimidine Core Reactions

The 6-phenylpyrimidin-4-ylmethyl group participates in several transformations:

Nucleophilic Aromatic Substitution

  • Chlorine at the pyrimidine C2 position undergoes substitution with amines or alkoxides. For example:

    C2 Cl+R NH2C2 NHR+HCl\text{C}_2\text{ Cl}+\text{R NH}_2\rightarrow \text{C}_2\text{ NHR}+\text{HCl}

    Yields range from 50–80% under Pd catalysis .

Suzuki–Miyaura Coupling

  • The pyrimidine ring’s bromine or iodine substituents enable cross-coupling with aryl boronic acids.
    Example reaction conditions :

    CatalystBaseSolventYield (%)
    Pd(PPh₃)₄K₂CO₃Dioxane61–83

Epoxide Ring-Opening

  • Reaction with epoxides (e.g., 1,2-cyclohexene oxide) yields trans-alkylated pyrimidines via nucleophilic attack at the less hindered carbon .

Side-Chain Functionalization

The methylene bridge (–CH₂–) between the sulfonamide and pyrimidine allows for:

N-Alkylation

  • Reaction with alkyl halides (e.g., iodomethane) under basic conditions forms tertiary amines:

    N H+CH3INaHN CH3+HI\text{N H}+\text{CH}_3\text{I}\xrightarrow{\text{NaH}}\text{N CH}_3+\text{HI}

    Yields: 48–80% .

Oxidation

  • The methylene group oxidizes to a ketone under strong oxidizing agents (e.g., KMnO₄), though this is less common due to steric hindrance.

Biological Derivatization

Structural analogs demonstrate enhanced bioactivity through modifications:

Anticancer Activity

  • Substitution at pyrimidine C4 with electron-withdrawing groups (e.g., –NO₂, –CF₃) improves cytotoxicity.
    Representative data :

    DerivativeIC₅₀ (μM)Target Cancer Line
    4-NO₂-Phe0.37 ± 0.10HCT-116
    4-CF₃O-Phe1.49 ± 0.10MCF-7

Antimicrobial Modifications

  • Introducing benzothiazole or pyrazole rings at the pyrimidine C5 position boosts antibacterial efficacy (MIC: 1.38–2.01 μg/mL) .

Hydrolysis

  • Acidic or basic conditions cleave the sulfonamide C–N bond, yielding benzenesulfonic acid and 4-(aminomethyl)-6-phenylpyrimidine.

  • Rate of hydrolysis is pH-dependent, with maximum stability at neutral pH.

Synthetic Routes

A representative synthesis involves:

  • Michael Addition : Combine N-(diaminomethylidene)benzenesulfonamide with ethyl (2E)-2-cyano-3-phenylprop-2-enoate in dioxane/KOH .

  • Cyclization : Treat intermediate with POCl₃ to form the pyrimidine core .

  • Functionalization : Perform Suzuki coupling or alkylation as needed .

Scientific Research Applications

Pharmacological Applications

1.1 Antiviral Activity

One of the notable applications of N-[(6-phenylpyrimidin-4-yl)methyl]benzenesulfonamide is in the field of antiviral research. Studies have indicated that derivatives of benzenesulfonamide exhibit significant activity against HIV-1, making them potential candidates for antiviral therapy. For instance, a study synthesized phenylalanine derivatives with benzenesulfonamide terminal moieties, which were evaluated for their antiviral activity against HIV-1. The results demonstrated promising efficacy, with compounds showing moderate to excellent antiviral activities, particularly highlighting the potential of these compounds as leads for further structural optimization in HIV treatment .

1.2 Alzheimer's Disease Treatment

Another critical application lies in the development of treatments for neurodegenerative diseases such as Alzheimer's disease. Research into 6-phenylpyrimidin-4-one derivatives has shown that they can act as positive allosteric modulators of the M1 muscarinic acetylcholine receptor. These compounds may help improve cognitive function by enhancing cholinergic signaling while minimizing peripheral side effects associated with traditional treatments . The specific modifications to the pyrimidine scaffold can lead to compounds with reduced intrinsic agonist properties, increasing their therapeutic viability.

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves several steps that optimize yield and purity. For example, modifications in the synthetic pathway can significantly enhance the pharmacological properties of the resultant compounds. The structure-activity relationship (SAR) studies are crucial in understanding how variations in chemical structure affect biological activity .

Table 1: Structure-Activity Relationship of Benzenesulfonamide Derivatives

CompoundEC50 (μM)Selectivity Index
Compound A6.07 ± 2.9321.37
Compound B0.71 ± 0.37152.87
Compound C0.21 ± 0.03851.48

This table summarizes the effective concentration (EC50) values and selectivity indices for various derivatives, indicating their potency and potential therapeutic window.

Antimicrobial Properties

Recent studies have also explored the antimicrobial properties of sulfonamide derivatives, including those related to this compound. Preliminary biological activity tests have shown significant antibacterial effects against a range of pathogens, suggesting that these compounds could be developed further for treating microbial infections .

Case Studies

4.1 Case Study: HIV Inhibitors

In a detailed investigation into the antiviral properties of benzenesulfonamide derivatives, researchers synthesized several compounds and assessed their efficacy against HIV-1 in vitro. The study revealed that specific structural modifications led to enhanced antiviral activity and improved metabolic stability in human plasma, highlighting the importance of chemical design in drug development .

4.2 Case Study: Cognitive Enhancers

Another case study focused on the cognitive-enhancing effects of M1 muscarinic receptor modulators derived from pyrimidine scaffolds demonstrated improvements in memory and learning tasks in animal models of Alzheimer's disease . This underscores the potential clinical relevance of this compound in addressing cognitive deficits.

Mechanism of Action

The mechanism of action of N-[(6-phenylpyrimidin-4-yl)methyl]benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key Structural Features:
  • Core scaffold : The benzenesulfonamide group is conserved across analogs, but the attached heterocyclic systems vary significantly.
  • Substituent diversity: Modifications at the pyrimidine, phthalazinone, or chroman rings influence bioactivity and physicochemical properties.
Representative Compounds:
Compound Name Substituents/Modifications Key Structural Differences vs. Target Compound Reference
N-[imino-(1-oxo-(1H)-phthalazin-2-yl)methyl]benzenesulfonamide derivatives Phthalazinone core, methyl group at position 4 Replaces pyrimidine with phthalazinone; methyl position affects antifungal activity
Compound 6 () Chroman ring, heptynyloxy group Chroman replaces pyrimidine; introduces alkyne chain
N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-morpholinobenzamide Methoxy-pyrimidine, morpholinosulfonyl group Sulfamoyl linkage to phenyl; morpholino enhances solubility
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzenesulfonamide Diethylamino-pyrimidine, methoxy group Amino-pyrimidine substitution; diethylamino enhances lipophilicity

Key Observations :

  • The pyrimidine ring in the target compound is substituted with a phenyl group, whereas analogs may use phthalazinone () or chroman () cores.
  • Electron-withdrawing groups (e.g., bromo in ) or bulky substituents (e.g., diethylamino in ) alter electronic properties and binding interactions.
Antifungal Activity:
  • Phthalazinone derivatives () exhibited MIC values of ≤6.2–25 µg/mL against Candida albicans. The absence of a methyl group at position 4 correlated with enhanced activity .
Cytotoxicity Screening:
  • The SRB assay () is a standard for evaluating cytotoxicity in drug discovery.

Physicochemical and Crystallographic Properties

  • Crystallography : Compounds like N-(4-methoxyphenyl)benzenesulfonamide () form stable crystals with hydrogen-bonding networks, influencing solubility and bioavailability. Methoxy groups enhance crystallinity .

Q & A

Advanced Research Question

  • Molecular docking : Tools like AutoDock Vina can predict binding affinities to targets (e.g., enzymes or receptors). For example, pyrimidine-based sulfonamides show affinity for antimicrobial targets .
  • QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data.
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity trends .

How can synthetic yields be improved while minimizing byproducts in multi-step reactions?

Advanced Research Question

  • Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., solvent, catalyst loading).
  • Protecting groups : Temporarily shield reactive sites (e.g., amino groups) during sulfonylation steps .
  • Flow chemistry : Enhance reproducibility and heat/mass transfer in exothermic reactions .

What methodologies are recommended for studying the compound’s mechanism of action in biological systems?

Advanced Research Question

  • Target engagement assays : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding kinetics.
  • Cellular assays : Evaluate antimicrobial or anticancer activity via MIC (minimum inhibitory concentration) or MTT assays .
  • Metabolic profiling : LC-MS/MS to track metabolite formation in vitro or in vivo .

How can researchers validate the compound’s stability under physiological conditions?

Advanced Research Question

  • Forced degradation studies : Expose the compound to heat, light, and hydrolytic conditions (acid/base).
  • Stability-indicating assays : Use UPLC-PDA to quantify degradation products.
  • Accelerated stability testing : Store samples at 40°C/75% RH and monitor changes over weeks .

What strategies are effective in resolving crystallographic disorder in X-ray structures of this compound?

Advanced Research Question

  • High-resolution data collection : Use synchrotron radiation for improved diffraction quality.
  • SHELXL refinement : Apply restraints/constraints for disordered regions (e.g., flexible alkyl chains).
  • Twinned data analysis : Use the TWINABS module in SHELX for handling twinned crystals .

How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?

Advanced Research Question

  • Bioisosteric replacement : Substitute the phenyl group with heteroaromatic rings (e.g., pyridine) to modulate lipophilicity .
  • Substituent positioning : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyrimidine ring to enhance target binding .
  • Pharmacophore mapping : Identify critical hydrogen-bonding or hydrophobic interactions using docking studies .

What analytical approaches are recommended for detecting trace impurities in synthesized batches?

Advanced Research Question

  • LC-MS/MS : Identify low-abundance impurities with high sensitivity.
  • 1D/2D NMR : Assign peaks to detect stereochemical byproducts.
  • ICP-MS : Screen for heavy metal contaminants from catalysts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.